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Compound of Interest

Compound Name: Gastrazole free acid

Cat. No.: B1674632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Rabeprazole, the free

acid form of the proton pump inhibitor commonly known by brand names such as Gastrazole.

The document details the crystallographic and spectroscopic properties, outlines experimental

protocols for its characterization, and presents logical workflows for its analysis. While

Rabeprazole is typically formulated as its sodium salt, this guide focuses on the free acid form,

drawing comparisons to its well-characterized sodium salt where relevant.

Crystallographic Analysis
The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability,

solubility, and bioavailability. While extensive crystallographic data is available for the various

polymorphic forms of Rabeprazole sodium, detailed single-crystal structure data for

Rabeprazole free acid is not as widely reported. The analysis of Rabeprazole sodium's solid

forms provides valuable insight into the molecular packing and potential intermolecular

interactions that may also be relevant to the free acid.

Polymorphism in Rabeprazole sodium is well-documented, with multiple crystalline forms

(designated as Form I, II, X, Y, Z, etc.) and hydrated states identified.[1] These polymorphs

exhibit distinct physicochemical properties.[1] The primary technique for identifying and

differentiating these crystalline forms is Powder X-ray Diffraction (PXRD).[1]
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Data Presentation: Crystallographic Data for
Rabeprazole Sodium Polymorphs
The following table summarizes the characteristic PXRD peaks for several known polymorphic

forms of Rabeprazole sodium.

Form Characteristic 2θ° Peaks

Form Y
5.61, 7.21, 7.73, 9.65, 10.35, 11.23, 14.55,

16.42, 16.90, 19.44, 24.94[2]

Form Z

4.69, 9.07, 9.42, 11.25, 14.71, 16.24, 17.26,

18.52, 19.32, 19.63, 19.92, 20.80, 21.48, 23.07,

24.81, 25.70, 27.47, 30.01[2]

Form α (hemihydrate) 3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9[2]

Form β (sesquihydrate) 4.7, 9.4, 13.2, 16.8, 22.2[2]

Form C 4.8, 6.3, 8.1, 12.6, 14.8, 19.8, 20.8, 22.0[3]

Form D 6.5, 7.3, 7.9, 9.9, 14.3, 16.5, 17.6, 23.2[3]

Form F 3.9, 5.6, 7.7, 11.6, 14.2, 19.5, 24.6[3]

Unnamed Crystalline Form
5.8, 7.5, 12.1, 12.8, 13.3, 15.6, 16.7, 18.3, 20.4,

25.7, 26.8, 31.5[4]

Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the molecular structure of Rabeprazole

and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the molecule.
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¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm)

8.26-8.24 (d, 1H) 162.67

7.48-7.44 (m, 2H) 154.68

6.92-6.87 (m, 3H) 150.35

4.70-4.66 (d, 1H) 147.69

4.45-4.41 (d, 1H) 121.40

4.09-4.05 (t, 2H) 119.79

3.48-3.44 (t, 2H) 117.38

3.23 (s, 3H) 110.49

2.14 (s, 3H) 106.27

1.99-1.93 (q, 2H) 68.31

65.09

57.95

36.25

28.68

10.36

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in Rabeprazole.
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Wavenumber (cm⁻¹) Assignment

3382 N-H Stretch

2927 C-H Stretch

1583 C=C Aromatic Stretch

1462 C-H Bend

1384 C-H Bend

1298, 1269 C-N Stretch

1190, 1157 C-O Stretch

1093, 1018 S=O Stretch

745 Aromatic C-H Bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Rabeprazole.

Technique Precursor Ion (m/z) Major Fragment Ions (m/z)

ESI-MS (+) 360.1 [M+H]⁺ 242.2, 198.1

Experimental Protocols
Detailed and reproducible experimental methods are crucial for the accurate structural analysis

of Rabeprazole.

Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form of Rabeprazole sodium.

Instrumentation: A powder X-ray diffractometer with CuKα radiation (λ = 1.5406 Å).
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Sample Preparation: A small quantity of the sample is gently pressed into a sample holder to

ensure a flat surface.

Data Collection: The diffractogram is typically recorded over a 2θ range of 3° to 40°.

Data Analysis: The positions (2θ) and relative intensities of the diffraction peaks are compared

to reference patterns of known polymorphs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of Rabeprazole.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of Rabeprazole is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Collection: ¹H and ¹³C spectra are acquired. 2D NMR experiments such as COSY, HSQC,

and HMBC can be performed for unambiguous signal assignment.

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference

standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups in Rabeprazole.

Instrumentation: An FTIR spectrometer.

Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small

amount of Rabeprazole is intimately mixed with dry KBr powder and pressed into a thin,

transparent disk.

Data Collection: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Data Analysis: The positions and shapes of the absorption bands are correlated with known

vibrational frequencies of functional groups.
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High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Rabeprazole and to separate it from related substances.

Instrumentation: An HPLC system equipped with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate or acetate

buffer) and an organic modifier (e.g., acetonitrile or methanol).

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 280 nm.

Sample Preparation: A known concentration of Rabeprazole is dissolved in a suitable solvent,

typically the mobile phase.

Data Analysis: The retention time and peak area are used to identify and quantify Rabeprazole

and its impurities.

Mandatory Visualizations
Experimental Workflow for Polymorphism Analysis
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Caption: Workflow for the analysis of Rabeprazole sodium polymorphism.

Logical Relationships in Structural Elucidation
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Caption: Logical relationships in the spectroscopic elucidation of Rabeprazole's structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1674632#structural-analysis-of-gastrazole-free-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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